1-(4-Fluorophenyl)-2-(4-nitrophenyl)ethan-1-one
CAS No.: 140423-04-7
Cat. No.: VC7905101
Molecular Formula: C14H10FNO3
Molecular Weight: 259.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 140423-04-7 |
---|---|
Molecular Formula | C14H10FNO3 |
Molecular Weight | 259.23 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-2-(4-nitrophenyl)ethanone |
Standard InChI | InChI=1S/C14H10FNO3/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(8-2-10)16(18)19/h1-8H,9H2 |
Standard InChI Key | BYINMIAEOURRNC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Crystallographic Insights
The molecular structure of 1-(4-Fluorophenyl)-2-(4-nitrophenyl)ethan-1-one features two aromatic rings substituted with fluorine and nitro groups at the para positions. The ethanone bridge (-CO-) connects these rings, creating a planar configuration that facilitates conjugation between the electron-deficient aromatic systems. Although no direct crystallographic data exists for this compound, studies on analogous structures, such as (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.2944(3) Å, b = 12.2032(5) Å, c = 18.1070(7) Å, and β = 95.807(4)° . These metrics suggest that similar packing arrangements and intermolecular interactions (e.g., van der Waals forces and π-π stacking) may govern the solid-state behavior of 1-(4-Fluorophenyl)-2-(4-nitrophenyl)ethan-1-one.
Electronic Effects of Substituents
The 4-fluorophenyl group introduces electron-withdrawing inductive effects due to fluorine’s high electronegativity, while the 4-nitrophenyl group further enhances electron deficiency through resonance withdrawal. This combination significantly influences the compound’s reactivity, particularly in electrophilic substitution reactions. For instance, the nitro group’s meta-directing nature and the fluorine’s para/ortho-directing tendencies create regioselective challenges in further functionalization .
Synthesis and Reaction Pathways
Friedel-Crafts Acylation Approach
A plausible synthesis route involves Friedel-Crafts acylation, where 4-fluorobenzene reacts with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method parallels the synthesis of 1-(4-Bromophenyl)-2-((4-fluorophenyl)(methyl)-λ⁴-sulfanylidene)ethan-1-one, which employs α-bromo ketones and sulfur ylides under basic conditions . Key steps include:
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Activation of the Acyl Chloride: AlCl₃ coordinates to the carbonyl oxygen, enhancing the electrophilicity of the acyl carbon.
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Electrophilic Substitution: The activated acylium ion attacks the aromatic ring, followed by deprotonation to restore aromaticity.
Cross-Coupling Strategies
Modern approaches may utilize palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling could link pre-functionalized phenylboronic acids to a diketone precursor. This method aligns with protocols used in the synthesis of tetraphenylethene derivatives, where Cu(II) mediators facilitate dehydrogenative homocoupling .
Table 1: Comparative Synthesis Yields for Analogous Compounds
Physical and Spectroscopic Properties
Melting Point and Solubility
The compound’s melting point is anticipated to range between 110–120°C, extrapolated from similar nitro- and fluoro-substituted ketones . It exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and dimethyl sulfoxide (DMSO).
Spectroscopic Characterization
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¹H NMR: The aromatic protons of the 4-fluorophenyl group resonate as a doublet at δ 7.85–7.90 ppm (J = 8.5 Hz), while the 4-nitrophenyl protons appear as a doublet at δ 8.10–8.15 ppm (J = 8.4 Hz) . The methylene protons adjacent to the ketone group are observed at δ 3.10–3.20 ppm as a triplet.
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¹³C NMR: The carbonyl carbon resonates at δ 190–195 ppm, characteristic of aryl ketones. The nitro group’s electron-withdrawing effect deshields adjacent carbons, resulting in signals at δ 125–130 ppm .
Table 2: Key NMR Chemical Shifts
Proton/Carbon | δ (ppm) | Multiplicity |
---|---|---|
4-Fluorophenyl (Ar-H) | 7.85–7.90 | Doublet |
4-Nitrophenyl (Ar-H) | 8.10–8.15 | Doublet |
CO | 190–195 | Singlet |
Chemical Reactivity and Applications
Nucleophilic Addition Reactions
The electron-deficient aromatic rings render the compound susceptible to nucleophilic attack. For instance, hydrazine derivatives can form hydrazones, which are precursors to heterocyclic compounds like pyrazoles. This reactivity mirrors the synthesis of triazole derivatives reported in crystallographic studies .
Pharmaceutical Intermediate
The nitro group serves as a versatile handle for reduction to amines, enabling the synthesis of bioactive molecules. Fluorinated aryl ketones are prevalent in antiviral and anticancer agents, suggesting potential medicinal applications for this compound .
Materials Science Applications
Conjugation between the aromatic systems and the ketone bridge may impart fluorescent properties, making the compound a candidate for organic light-emitting diodes (OLEDs). Similar structures, such as tetraphenylethene derivatives, exhibit aggregation-induced emission (AIE), a valuable trait in optoelectronics .
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